(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c1-8-3-2-4-9(5-8,13-6-8)7-14(10,11)12/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFMXKXCRHDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Grignard Reagent and Sulfuryl Chloride
The Grignard reaction offers a direct pathway to introduce the sulfonyl chloride moiety onto the bicyclic scaffold. This method begins with the synthesis of 5-(bromomethyl)-1-methyl-6-oxabicyclo[3.2.1]octane, a precursor featuring a reactive halide at the 5-position. Treatment with magnesium in anhydrous tetrahydrofuran (THF) generates the corresponding Grignard reagent, which subsequently reacts with sulfuryl chloride (SO₂Cl₂) to yield the target compound.
Reaction Mechanism :
$$
\text{R-MgBr} + \text{SO}2\text{Cl}2 \rightarrow \text{R-SO}_2\text{Cl} + \text{MgBrCl}
$$
Optimized Conditions :
- Temperature: −78°C to 0°C (prevents side reactions)
- Solvent: Dry THF or diethyl ether
- Stoichiometry: 1:1 molar ratio of Grignard reagent to SO₂Cl₂
Yield Data :
| Parameter | Value |
|---|---|
| Typical Yield | 65–75% |
| Purity (HPLC) | ≥98% |
| Byproducts | MgBrCl, unreacted SO₂Cl₂ |
This method’s efficacy hinges on stringent moisture control, as residual water hydrolyzes SO₂Cl₂ to HCl and SO₂, reducing yields.
Synthesis via Sulfonic Acid Chlorination
An alternative route involves synthesizing (1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonic acid followed by chlorination. The sulfonic acid intermediate is prepared via oxidation of a thiol precursor or direct sulfonation of the bicyclic alcohol.
Step 1: Sulfonic Acid Synthesis
- Thiol Oxidation : (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanethiol is oxidized using hydrogen peroxide (H₂O₂) in acetic acid:
$$
\text{R-SH} + 3\text{H}2\text{O}2 \rightarrow \text{R-SO}3\text{H} + 3\text{H}2\text{O}
$$ - Direct Sulfonation : Reacting the alcohol with chlorosulfonic acid (ClSO₃H) under controlled conditions.
Step 2: Chlorination with Thionyl Chloride
The sulfonic acid is treated with excess thionyl chloride (SOCl₂) at reflux:
$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Duration | 4–6 hours |
| Yield | 80–85% |
| Purity | ≥97% (GC-MS) |
This method’s advantage lies in its scalability, though it requires corrosion-resistant equipment due to HCl and SO₂ emissions.
Radical-Based Sulfonation Using Sulfuryl Chloride
Inspired by the synthesis of methanesulfonyl chloride, a radical-initiated approach employs sulfuryl chloride (SO₂Cl₂) and a radical starter (e.g., azobisisobutyronitrile, AIBN) to functionalize the bicyclic core.
Mechanism :
- Initiation : AIBN generates radicals at 60–80°C.
- Propagation :
$$
\text{R-H} + \text{ClSO}2\text{Cl} \rightarrow \text{R-SO}2\text{Cl} + \text{HCl}
$$
Challenges :
- Regioselectivity: Radical reactions often lack positional control.
- Byproducts: Polychlorinated derivatives may form.
Optimization Strategies :
- Use of tert-butyl hydroperoxide (TBHP) to enhance selectivity.
- Low-concentration conditions to minimize side reactions.
Industrial Production and Optimization
Large-scale synthesis prioritizes cost efficiency and yield maximization. Continuous flow reactors enable precise temperature and stoichiometric control, particularly for the Grignard and chlorination steps.
Key Industrial Parameters :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 500–1000 L |
| Catalyst | None | Heterogeneous (e.g., silica-supported reagents) |
| Purification | Column Chromatography | Distillation |
| Cycle Time | 24–48 hours | 8–12 hours |
Advanced purification techniques, such as short-path distillation under reduced pressure, achieve >99% purity, critical for pharmaceutical applications.
Challenges and Troubleshooting in Synthesis
Steric Hindrance :
The bicyclic framework’s rigidity impedes reagent access to the 5-position. Solutions include:
- Elevated Temperatures : 40–50°C to enhance molecular mobility.
- Ultrasound Assistance : Cavitation improves mixing and reaction rates.
Moisture Sensitivity :
Sulfonyl chlorides hydrolyze readily to sulfonic acids. Mitigation strategies:
- Anhydrous Solvents : Molecular sieves or pre-dried THF.
- Inert Atmosphere : Nitrogen or argon blanketing during reactions.
Byproduct Formation :
- Polychlorination : Controlled reagent addition rates minimize excess SO₂Cl₂.
- Oxidation Byproducts : Use of antioxidants (e.g., BHT) during thiol oxidation.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The bicyclic structure of the compound may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative data for structurally or functionally related compounds.
Structural and Functional Analogues
Methanesulfonyl Chloride (Mesyl Chloride) :
- A simple linear sulfonyl chloride (CH₃SO₂Cl) with broad use as a sulfonating agent.
- Key differences :
- Molecular weight : 114.55 g/mol (vs. 238.7 g/mol for the target compound) .
- Applications : Mesyl chloride is widely used in organic synthesis for sulfonation and as a leaving group, whereas the discontinued status of the target compound suggests niche or exploratory applications .
Bicyclic Sulfonyl Chlorides :
- Example: 7-Oxabicyclo[2.2.1]heptane sulfonyl derivatives.
- Key differences :
- Reactivity : Larger bicyclic systems may exhibit reduced volatility and slower hydrolysis rates compared to smaller analogues.
Data Table: Hypothetical Comparison
Research Findings and Limitations
- Thermal Stability: No data are provided for the target compound, but bicyclic systems generally exhibit higher thermal stability than linear analogues due to reduced conformational freedom.
- Hazard Profile : Hazard data (e.g., UN number, packing group) are absent in the evidence, contrasting with mesyl chloride’s well-documented flammability and toxicity.
Notes on Evidence Limitations
- The provided sources lack explicit comparative studies or physicochemical data for analogues.
- Structural inferences are based on general organic chemistry principles rather than direct experimental comparisons.
- Further technical inquiries or proprietary datasets may be required to validate hypotheses about reactivity or applications .
Biological Activity
(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride, with the molecular formula C9H15ClO3S, is a bicyclic compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a bicyclic structure that contributes to its unique reactivity profile. The sulfonyl chloride functional group is highly electrophilic, allowing it to participate in various nucleophilic substitution reactions, which are critical in modifying biomolecules.
The primary mechanism of action involves the reactivity of the sulfonyl chloride group. This group reacts readily with nucleophiles, forming covalent bonds that can alter the structure and function of target biomolecules. This property is particularly useful in:
- Organic Synthesis : As a reagent for introducing sulfonyl groups into organic molecules.
- Medicinal Chemistry : In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Biological Studies : For modifying biomolecules to study enzyme mechanisms and protein interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For example, modifications to the bicyclic structure have shown enhanced potency against various cancer cell lines.
- Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes suggests potential as an inhibitor in biochemical pathways.
- Antimicrobial Properties : Some studies indicate that compounds derived from this structure may exhibit antimicrobial activity, making them candidates for further investigation in drug development.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Antitumor Activity : A recent investigation synthesized derivatives of this compound and evaluated their effects on human breast cancer cell lines using the sulforhodamine B assay (SRB). The most active derivative demonstrated an IC50 value significantly lower than that of existing treatments, indicating enhanced efficacy .
- Enzyme Interaction Studies : Research involving enzyme assays has shown that modifications to the sulfonyl chloride group can lead to increased binding affinity to specific enzymes, thereby inhibiting their activity effectively .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H15ClO3S |
| IUPAC Name | This compound |
| Biological Activities | Antitumor, Enzyme Inhibition, Antimicrobial |
| Key Applications | Organic Synthesis, Medicinal Chemistry |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride?
- Methodology : The compound’s sulfonyl chloride group suggests synthesis via sulfonylation of the corresponding alcohol or thiol. A telescoped approach, such as the thiourea/NCBSI/HCl system, can convert alkyl halides to sulfonyl chlorides in a one-pot reaction . For bicyclic substrates, steric hindrance may require optimized conditions (e.g., slow addition of chlorinating agents, elevated temperatures).
- Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical.
Q. How can researchers characterize this compound’s structure and purity?
- Analytical Techniques :
- NMR : H and C NMR to confirm bicyclic framework and sulfonyl chloride group.
- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic chlorine pattern.
- Purity Assessment : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile byproducts.
Q. What safety protocols are critical for handling this compound?
- Hazards : Sulfonyl chlorides are corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Analogous compounds (e.g., methanesulfonyl chloride) cause severe skin/eye irritation and respiratory distress .
- Mitigation : Use inert atmosphere (N/Ar), dry solvents, and personal protective equipment (gloves, goggles, fume hood). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the bicyclic oxabicyclo[3.2.1]octane moiety influence reactivity in sulfonylation reactions?
- Steric and Electronic Effects : The rigid bicyclic structure may hinder nucleophilic attack at the sulfur center. Computational studies (DFT) can model transition states to predict regioselectivity.
- Experimental Design : Compare reactivity with acyclic analogs in nucleophilic substitution (e.g., with amines or alcohols). Kinetic studies under varying temperatures can quantify activation barriers .
Q. What strategies resolve contradictions in reported synthetic yields for similar sulfonyl chlorides?
- Case Study : Discrepancies in yields for methanesulfonyl chloride derivatives often stem from moisture content or competing side reactions (e.g., elimination).
- Troubleshooting :
- Moisture Control : Use molecular sieves or rigorously dried solvents.
- Byproduct Analysis : Identify side products (e.g., sulfonic acids) via LC-MS and adjust stoichiometry of chlorinating agents .
Q. How can computational modeling aid in predicting this compound’s stability and degradation pathways?
- Methods :
- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for S–Cl and C–S bonds using Gaussian or ORCA software.
- Degradation Pathways : Simulate hydrolysis mechanisms (e.g., nucleophilic attack by HO) to predict acidic byproducts .
- Validation : Correlate computational results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
